Ono-AE3-208 - 402473-54-5

Ono-AE3-208

Catalog Number: EVT-277517
CAS Number: 402473-54-5
Molecular Formula: C24H21FN2O3
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ono-AE3-208 is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). [, , , , , , , , ] Prostaglandin E2 (PGE2), a product of cyclooxygenase-2 (COX-2), exerts its biological actions through four G protein-coupled receptor subtypes (EP1-4). [, , ] Ono-AE3-208 selectively binds to the EP4 receptor, preventing PGE2 from binding and exerting its downstream effects. [, , , , , , , , ] This selectivity makes Ono-AE3-208 a valuable tool in scientific research to elucidate the specific roles of the EP4 receptor in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Ono-AE3-208 acts as a competitive antagonist at the EP4 receptor. [, , , , , , , , ] By binding to the receptor, it blocks the binding of the natural ligand, PGE2. [, , , , , , , , ] This blockade inhibits downstream signaling pathways associated with EP4 activation, including cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activation. [, , , , , , , , ] The inhibition of these pathways ultimately leads to the observed biological effects of Ono-AE3-208 in various experimental settings.

Applications
  • Cancer: Ono-AE3-208 has shown promise in preclinical studies for inhibiting tumor growth, metastasis, and angiogenesis in various cancer models, including glioblastoma, breast cancer, prostate cancer, lung adenocarcinoma, and head and neck squamous cell carcinoma. [, , , , , , , , , , , , ] These effects are attributed to the suppression of tumor cell proliferation, migration, invasion, and angiogenesis, as well as the enhancement of anti-tumor immune responses. [, , , , , , , , , , , , ]
  • Inflammatory Diseases: Ono-AE3-208 has demonstrated therapeutic potential in preclinical models of inflammatory diseases, such as peritoneal dialysis-associated peritoneal fibrosis and experimental autoimmune encephalomyelitis (EAE, a model of multiple sclerosis). [, ] In these models, Ono-AE3-208 attenuated inflammation and fibrosis by suppressing inflammatory cytokine production and immune cell infiltration. [, ]
  • Renal Physiology and Pathology: Studies have used Ono-AE3-208 to elucidate the role of the EP4 receptor in regulating renal function, particularly in the context of hypertension and salt-sensitive hypertension. [, , ] Ono-AE3-208 has been shown to attenuate hypertension and reduce albuminuria in animal models, suggesting a potential role for EP4 antagonism in treating hypertensive renal injury. [, , ]
Future Directions
  • Combination Therapies: Exploring the therapeutic potential of Ono-AE3-208 in combination with other therapies, such as chemotherapy, immunotherapy (e.g., anti-PD-1 therapy), or targeted therapies, could lead to more effective treatment strategies for various diseases. [, , ]
  • Biomarker Development: Identifying biomarkers associated with EP4 receptor expression or activity could help predict treatment response to Ono-AE3-208 and personalize therapy. [, ]
  • Mechanism of Action: While the primary mechanism of action of Ono-AE3-208 involves EP4 receptor antagonism, further research is needed to fully elucidate its downstream signaling pathways and off-target effects in different cell types and disease contexts. []

ONO-AE1-329

  • Compound Description: ONO-AE1-329 is a selective agonist of the Prostaglandin E2 receptor subtype 4 (EP4). [, , ]
  • Relevance: As an EP4 agonist, ONO-AE1-329 serves as a valuable tool to explore the opposing effects of EP4 activation compared to EP4 antagonism by ONO-AE3-208. For example, while ONO-AE3-208 attenuated aortic aneurysm formation, ONO-AE1-329 exacerbated it by increasing MMP-2 activity and IL-6 production. [] This opposing effect highlights the importance of EP4 signaling in this context and the potential therapeutic value of targeting it with compounds like ONO-AE3-208.

ONO-8713

  • Compound Description: ONO-8713 is a selective antagonist for the Prostaglandin E2 receptor subtype 1 (EP1). [, , ]
  • Relevance: ONO-8713 allows researchers to dissect the individual contributions of different EP receptors to the overall effects of PGE2. In contrast to the suppressive effects of the EP4 antagonist ONO-AE3-208 on tumor growth, ONO-8713 did not demonstrate antitumor activity in a murine breast cancer model. [] This suggests that the anti-tumor effects observed with ONO-AE3-208 are specific to EP4 antagonism and not a general consequence of blocking PGE2 signaling.

PGE1-OH

  • Compound Description: PGE1-OH is a synthetic agonist of both the EP2 and EP4 receptors. [, , ]
  • Relevance: By activating both EP2 and EP4, PGE1-OH allows researchers to study the combined effects of these two receptor subtypes. Similar to ONO-AE1-329, PGE1-OH can be used in conjunction with ONO-AE3-208 to understand the specific role of EP4 in various cellular processes. For instance, both PGE1-OH and PGE2 stimulated miR-526b expression, which was attenuated by the EP4 antagonist ONO-AE3-208. [] This further supports the role of EP4 signaling in mediating the effects of PGE2.

Butaprost

  • Compound Description: Butaprost is a selective agonist of the Prostaglandin E2 receptor subtype 2 (EP2). []
  • Relevance: Butaprost can help differentiate between the effects mediated by EP2 and EP4 receptors, which can both be activated by PGE2. In contrast to the stimulation of MMP-9 expression by the EP4 agonist, PGE1-OH, butaprost did not show any effect on MMP-9 expression in macrophages. [] This suggests that the regulation of MMP-9 expression in this context is primarily mediated by the EP4 receptor, highlighting the specificity of ONO-AE3-208 in targeting this pathway.

AH23848

  • Compound Description: AH23848 is a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). [, ]
  • Relevance: AH23848, similar to ONO-AE3-208, can selectively block EP4 signaling, making it a valuable tool to study the specific roles of EP4 in various biological processes. The observation that both AH23848 and ONO-AE3-208 reduced metastasis in a murine model of breast cancer [] supports the notion that EP4 antagonism might be a promising approach for limiting tumor metastasis.

L-161982

  • Compound Description: L-161982 is a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). [, ]
  • Relevance: L-161982, along with ONO-AE3-208, can be used to confirm the specificity of EP4 antagonism in various experimental settings. For instance, both L-161982 and ONO-AE3-208 abolished the upregulation of (pro)renin receptor (PRR) expression induced by Angiotensin II, suggesting a crucial role for EP4 in this process. []

Properties

CAS Number

402473-54-5

Product Name

Ono-AE3-208

IUPAC Name

4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29)

InChI Key

MTDIMKNAJUQTIO-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

4-(4-cyano-2-(2-(4-fluoronaphthalen-1-yl)propionylamino)phenyl)butyric acid
AE3 208
AE3-208
ONO AE3-208
ONO-AE3-208

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.